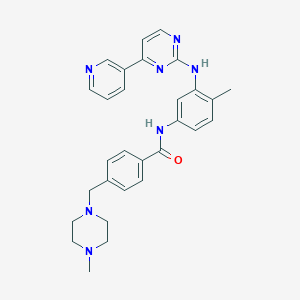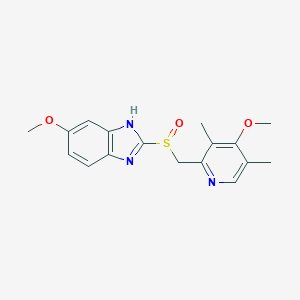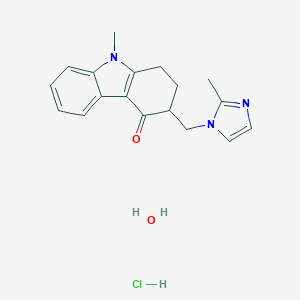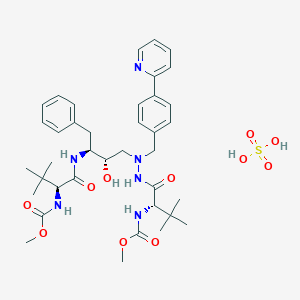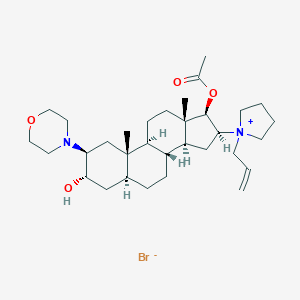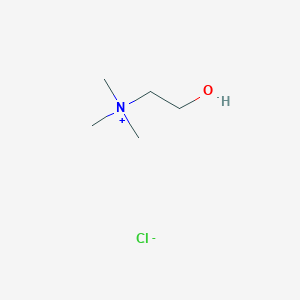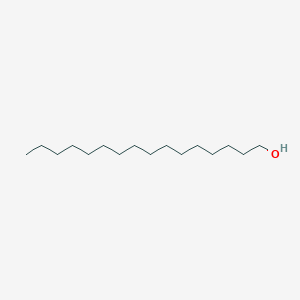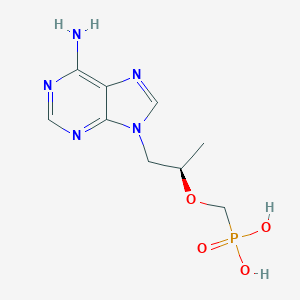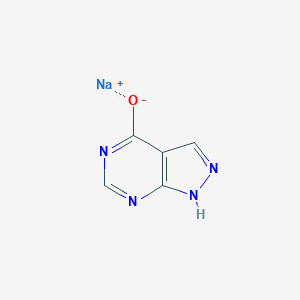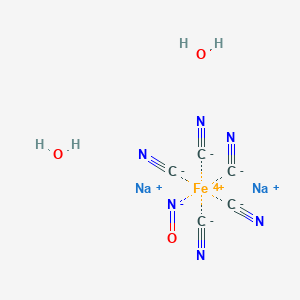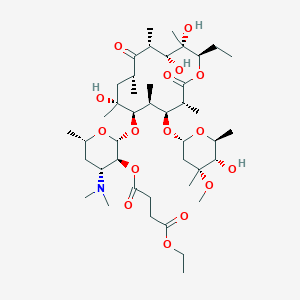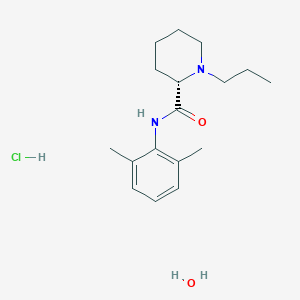
Ropivacainhydrochlorid-Monohydrat
Übersicht
Beschreibung
Ropivacain (Hydrochlorid-Monohydrat) ist ein Amid-Typ-Lokalanästhetikum, das für die lokale oder regionale Anästhesie während Operationen und zur kurzfristigen Behandlung von akuten Schmerzen verwendet wird . Es wird unter dem Handelsnamen Naropin von AstraZeneca vermarktet . Ropivacain ist bekannt für seine lange Wirkdauer und reduzierte Kardiotoxizität im Vergleich zu anderen Lokalanästhetika wie Bupivacain .
Wissenschaftliche Forschungsanwendungen
Ropivacaine (hydrochloride monohydrate) has a wide range of scientific research applications:
Chemistry: Used as an analyte in tandem mass spectrometry.
Biology: Studied for its effects on breast cancer cell methylation.
Medicine: Commonly used as a local anesthetic in otorhinolaryngology procedures.
Industry: Utilized in the development of safer local anesthetics with reduced toxic potential.
Wirkmechanismus
Target of Action
Ropivacaine hydrochloride monohydrate primarily targets voltage-gated sodium ion channels in the neuronal membrane . These channels play a crucial role in the generation and propagation of nerve impulses .
Mode of Action
Ropivacaine binds to these sodium ion channels, preventing the inward movement of sodium ions through the cell membrane of nerve fibers . This action results in a stabilization of the neuronal membrane and inhibition of depolarization . Consequently, the generation and conduction of nerve impulses are blocked, leading to a reversible loss of sensation .
Biochemical Pathways
The primary biochemical pathway affected by ropivacaine involves the blockade of impulse propagation along nerve fibers. This blockade is achieved by preventing the inward movement of sodium ions through the cell membrane of the nerve fibers . The downstream effects of this action include an increase in the threshold for electrical excitation in the nerve, a slowing of the propagation of the nerve impulse, and a reduction in the rate of rise of the action potential .
Pharmacokinetics
The systemic concentration of ropivacaine is dependent on the total dose and concentration of drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site . From the epidural space, ropivacaine shows complete and biphasic absorption. The half-lives of the two phases are approximately 14 minutes and 4.2 hours, respectively . The slow absorption is the rate-limiting factor in the elimination of ropivacaine, explaining why the terminal half-life is longer after epidural than after intravenous administration .
Result of Action
The primary result of ropivacaine’s action is a reversible loss of sensation . Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone . High systemic doses of ropivacaine can result in central nervous system (CNS) and cardiovascular effects, with the CNS effects usually occurring at lower blood plasma concentrations .
Action Environment
The action of ropivacaine is influenced by several environmental factors. Moreover, the drug’s efficacy and stability can be affected by the patient’s hemodynamic/circulatory condition and the vascularity of the administration site .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ropivacain (Hydrochlorid-Monohydrat) wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese beinhaltet die Auflösung von racemischem Pipecoloxylilid in nicht-ketonischen Lösungsmitteln, um (S)-Pipecoloxylilid zu erhalten, gefolgt von N-Propylierung zur Bildung von (S)-Ropivacain-Base. Diese Base wird dann in (S)-Ropivacain-Hydrochlorid-Monohydrat umgewandelt und aus Isopropanol umkristallisiert .
Industrielle Produktionsverfahren
Die industrielle Produktion von Ropivacain (Hydrochlorid-Monohydrat) beinhaltet das Zugeben von Wasser und heißem Aceton zu Ropivacain-Hydrochlorid, gefolgt von der Kristallisation des gewünschten Produkts .
Chemische Reaktionsanalyse
Arten von Reaktionen
Ropivacain unterliegt einem ausgedehnten Metabolismus, hauptsächlich durch CYP1A2-vermittelte aromatische Hydroxylierung zu 3-OH-Ropivacain . Die Hauptmetaboliten, die im Urin ausgeschieden werden, sind der N-dealkylierte Metabolit (PPX) und 3-OH-Ropivacain .
Häufige Reagenzien und Bedingungen
Die Synthese von Ropivacain beinhaltet die Verwendung von nicht-ketonischen etherischen Lösungsmitteln wie Tetrahydrofuran und 1,4-Dioxan . Der N-Propylierungsschritt verwendet Wasser als Reaktionsmedium .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit Ropivacain gebildet werden, sind 3-OH-Ropivacain und der N-dealkylierte Metabolit (PPX) .
Wissenschaftliche Forschungsanwendungen
Ropivacain (Hydrochlorid-Monohydrat) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Analyt in der Tandem-Massenspektrometrie verwendet.
Biologie: Untersucht für seine Auswirkungen auf die Methylierung von Brustkrebszellen.
Medizin: Wird häufig als Lokalanästhetikum bei HNO-Verfahren eingesetzt.
Industrie: Wird bei der Entwicklung sichererer Lokalanästhetika mit reduziertem toxischem Potenzial eingesetzt.
Wirkmechanismus
Ropivacain übt seine Wirkungen aus, indem es die Erzeugung und Leitung von Nervenimpulsen blockiert. Es erhöht die Schwelle für die elektrische Erregung im Nerv, verlangsamt die Ausbreitung des Nervenimpulses und reduziert die Steiggeschwindigkeit des Aktionspotenzials . Dies wird erreicht, indem die Einwärtsbewegung von Natriumionen durch die Zellmembran von Nervenfasern gehemmt wird .
Analyse Chemischer Reaktionen
Types of Reactions
Ropivacaine undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine .
Common Reagents and Conditions
The synthesis of Ropivacaine involves the use of non-ketonic etheric solvents like tetrahydrofuran and 1,4-dioxan . The N-propylation step uses water as the reaction medium .
Major Products Formed
The major products formed from the reactions involving Ropivacaine include 3-OH-ropivacaine and the N-dealkylated metabolite (PPX) .
Vergleich Mit ähnlichen Verbindungen
Ropivacain wird häufig mit anderen Lokalanästhetika wie Bupivacain und Lidocain verglichen:
Ähnliche Verbindungen sind Bupivacain und Lidocain, die beide zur Lokalanästhesie verwendet werden, sich aber in ihren pharmakologischen Profilen und Sicherheitsmargen unterscheiden .
Eigenschaften
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFRHVKMYGBJL-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927544 | |
| Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132112-35-7 | |
| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, hydrochloride, hydrate (1:1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132112-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine hydrochloride hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132112357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V910P86109 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ropivacaine Hydrochloride Monohydrate exert its anesthetic effect?
A1: Ropivacaine Hydrochloride Monohydrate is a local anesthetic that acts by blocking voltage-gated sodium channels in nerve cells [, ]. By binding to these channels, it prevents the influx of sodium ions, which is essential for the generation and propagation of nerve impulses. This effectively inhibits the transmission of pain signals to the brain.
Q2: What are the potential impurities of concern during the synthesis of Ropivacaine Hydrochloride Monohydrate and how are they monitored?
A2: The synthesis of Ropivacaine Hydrochloride Monohydrate involves the use of Palladium as a catalyst []. Trace amounts of Palladium, as well as other elemental impurities like Arsenic, Mercury, Cadmium, and Lead, can potentially contaminate the final drug product []. These Class 1 elements pose health risks and are therefore strictly regulated. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique employed to quantify these trace metals and ensure their levels remain within the limits set by the International Conference on Harmonization (ICH) guidelines [].
Q3: Does the stereochemistry of Ropivacaine Hydrochloride Monohydrate impact its pharmacological activity?
A3: Yes, Ropivacaine Hydrochloride Monohydrate is administered as the single (-)-(S)-enantiomer []. Studies have confirmed the absence of metabolic racemization, meaning the drug does not convert to its (+)-(R)-enantiomer within the body []. This is important because enantiomers can exhibit different pharmacological properties, including potency and toxicity.
Q4: How is the chemical structure of Ropivacaine Hydrochloride Monohydrate elucidated and what is its molecular formula and weight?
A4: The synthesis and structural characterization of Ropivacaine Hydrochloride Monohydrate, specifically the Carbon-14 labeled form, is described in scientific literature []. While the exact spectroscopic data is not detailed within these specific research articles, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds. The molecular formula of Ropivacaine Hydrochloride Monohydrate is C17H27ClN2O • H2O, and its molecular weight is 328.88 g/mol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



